

# SR-1277 Specificity Profiling: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: SR-1277  
Cat. No.: B10763949

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase inhibitor **SR-1277** with other relevant compounds, supported by experimental data. The information is presented to facilitate an objective assessment of **SR-1277**'s performance and specificity.

**SR-1277** is a potent, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1 $\delta$ ) and epsilon (CK1 $\epsilon$ ), two serine/threonine kinases implicated in various cellular processes, including the Wnt signaling pathway, and are considered targets in oncology.[1] This guide profiles the specificity of **SR-1277** against a panel of other kinases and compares its activity with SR-3029, a more selective inhibitor, and PF-670462, a well-known but less selective CK1 $\delta/\epsilon$  inhibitor.

## Kinase Inhibition Profile

The following tables summarize the in vitro inhibitory activity (IC<sub>50</sub>) of **SR-1277** and comparator compounds against their primary targets and a selection of off-target kinases. Lower IC<sub>50</sub> values indicate higher potency.

Table 1: Potency Against Primary Targets (CK1 $\delta$  and CK1 $\epsilon$ )

Compound	CK1δ IC50 (nM)	CK1ε IC50 (nM)
SR-1277	49	260
SR-3029	44	260
PF-670462	14	7.7

Data sourced from multiple vendor sites and publications.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Off-Target Kinase Inhibition Profile

Kinase	SR-1277 IC50 (nM)	SR-3029 IC50 (nM)	PF-670462 (% Inhibition @ 10 μM)
FLT3	305	3000	>90%
CDK4/cyclin D1	1340	576	Not reported
CDK6/cyclin D3	311	427	Not reported
CDK9/cyclin K	109	Not reported	Not reported
JNKs	Not reported	Not reported	>90%
p38 kinases	Not reported	Not reported	>90%
EGFR	Not reported	Not reported	>90%

Data for **SR-1277** and SR-3029 are presented as IC50 values where available. Data for PF-670462 is presented as percentage of inhibition at a 10 μM concentration from a KINOMEScan® analysis, indicating it is a non-selective inhibitor.[\[1\]](#)

## Experimental Protocols

### In Vitro Kinase Assay: KINOMEScan® Selectivity Profiling

The kinase selectivity of **SR-1277** and its comparators was determined using the DiscoverRX® KINOMEScan® platform. This method is an ATP-independent, active site-directed competition

binding assay.

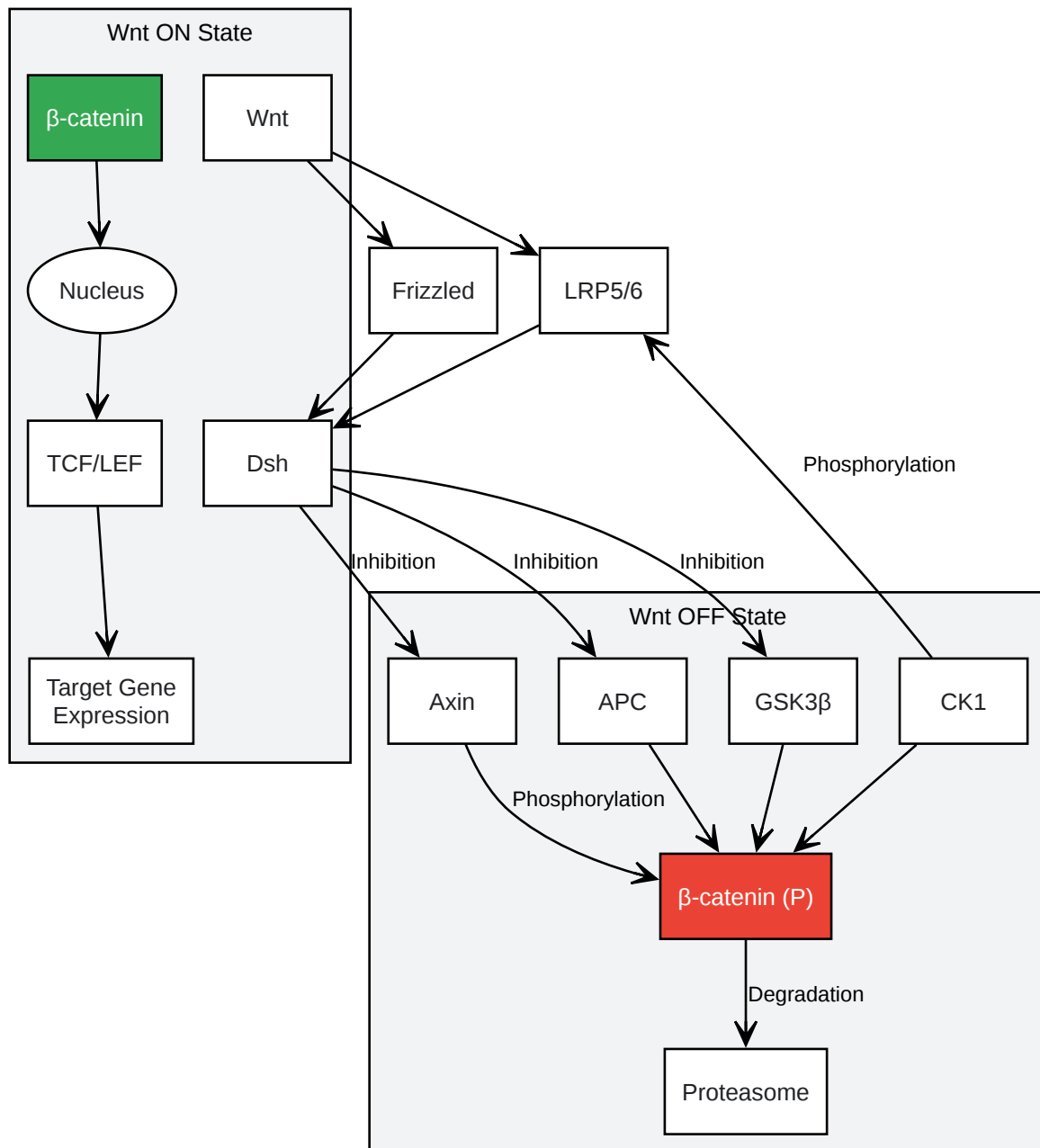
**Principle:** The assay measures the ability of a test compound to displace a proprietary, bead-immobilized ligand from the active site of a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.

**Brief Protocol:**

- A panel of DNA-tagged kinases is incubated with an immobilized, active-site directed ligand in the presence of the test compound (e.g., **SR-1277** at 10  $\mu$ M).
- After an incubation period to allow for binding equilibrium, the unbound kinase is washed away.
- The amount of kinase remaining bound to the solid support is quantified by qPCR.
- The results are reported as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control (% control). A lower % control value signifies stronger inhibition.

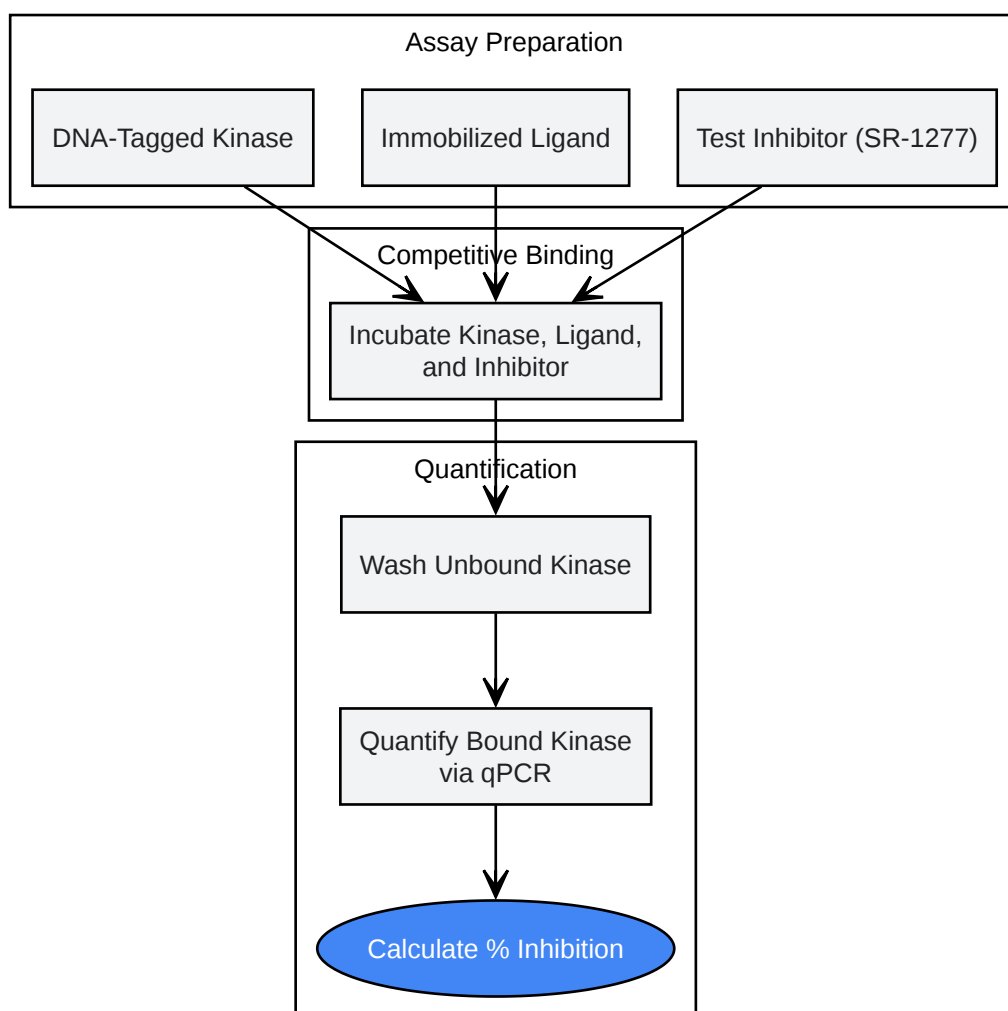
## Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental design, the following diagrams are provided in Graphviz DOT language.



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Caption: Canonical Wnt/β-catenin signaling pathway.



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Caption: KINOMEScan® experimental workflow.

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## References

- 1. [Wnt signal transduction pathways - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 2. [Wnt signaling pathway diagram | The WNT Homepage \[wnt.stanford.edu\]](#)

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